PF-2545920
PF-2545920
PF-2545920, a specific and effective PDE10A inhibitor (IC50=0.37 nM), is with more than1000-fold specificity activity over the PDE. PDE10A is highly expressed in the medium spiny neurons of the striatum and regulates both cGMP and cAMP. The PDE10A inhibitors are believed to regulate cyclic nucleotide signaling in the cortices-triatothalamic circuit. Previous inhibitors of PDE have potential therapeutic utility but also have potential safety risks due to off-target PDE inhibition. Thereby PF-2545920 is developed as a more selective inhibitor. PF-2545920 is shown to be efficacious both in vitro and in vivo with improved penetration in CNS. It has excellent in vivo efficacy in neurochemical elevation of cyclic nucleotides and in models predictive of antipsychotic activity. Administration of PF-2545920 to mice can cause an increase in striatal cGMP with the minimal effective dose at about 1mg/kg
Brand Name:
Vulcanchem
CAS No.:
1292799-56-4
VCID:
VC0012012
InChI:
InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
SMILES:
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5
Molecular Formula:
C25H20N4O
Molecular Weight:
392.5 g/mol
PF-2545920
CAS No.: 1292799-56-4
Main Products
VCID: VC0012012
Molecular Formula: C25H20N4O
Molecular Weight: 392.5 g/mol
CAS No. | 1292799-56-4 |
---|---|
Product Name | PF-2545920 |
Molecular Formula | C25H20N4O |
Molecular Weight | 392.5 g/mol |
IUPAC Name | 2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline |
Standard InChI | InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 |
Standard InChIKey | AZEXWHKOMMASPA-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 |
Canonical SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 |
Description | PF-2545920, a specific and effective PDE10A inhibitor (IC50=0.37 nM), is with more than1000-fold specificity activity over the PDE. PDE10A is highly expressed in the medium spiny neurons of the striatum and regulates both cGMP and cAMP. The PDE10A inhibitors are believed to regulate cyclic nucleotide signaling in the cortices-triatothalamic circuit. Previous inhibitors of PDE have potential therapeutic utility but also have potential safety risks due to off-target PDE inhibition. Thereby PF-2545920 is developed as a more selective inhibitor. PF-2545920 is shown to be efficacious both in vitro and in vivo with improved penetration in CNS. It has excellent in vivo efficacy in neurochemical elevation of cyclic nucleotides and in models predictive of antipsychotic activity. Administration of PF-2545920 to mice can cause an increase in striatal cGMP with the minimal effective dose at about 1mg/kg |
Synonyms | ((11)C)MP-10 (11C)MP-10 cpd 2-((4-(1-((11)C)methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)-quinoline 2-((4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy)methyl)quinoline MP-10 compound PF-02545920 PF-2545920 PF-920 |
PubChem Compound | 11581936 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume